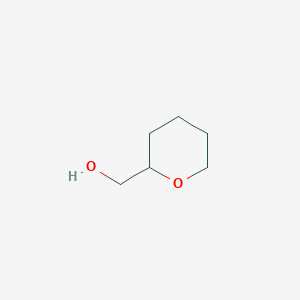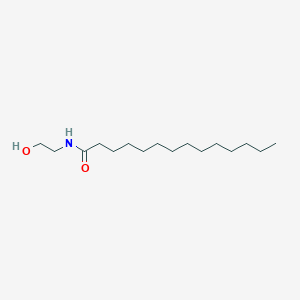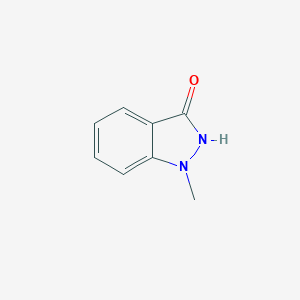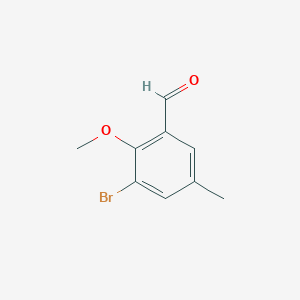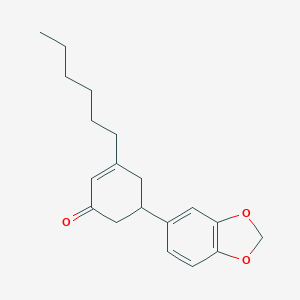
Piperonyl cyclonene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperonyl cyclonene is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of piperonyl cyclonene is not fully understood, but it is believed to work by disrupting the cell membranes of bacteria, fungi, and viruses. This disruption leads to the death of the microorganisms.
Effets Biochimiques Et Physiologiques
Piperonyl cyclonene has been found to have low toxicity and is not harmful to humans or animals at low concentrations. However, at higher concentrations, it can cause skin irritation and respiratory problems. It has also been found to have some mutagenic and carcinogenic properties, which need to be further studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using piperonyl cyclonene in lab experiments is its low cost and easy synthesis. It is also stable under normal laboratory conditions and can be stored for long periods. However, its low solubility in water can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of piperonyl cyclonene. One area of interest is its potential use in the development of new drugs to treat bacterial, fungal, and viral infections. Another area of research is its potential use as a pesticide and insecticide. Further studies are also needed to fully understand its mechanism of action and to determine its safety for human and animal use.
Conclusion:
In conclusion, piperonyl cyclonene is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further studies are needed to fully understand its potential and to determine its safety for human and animal use.
Méthodes De Synthèse
Piperonyl cyclonene can be synthesized by the cyclization of piperonyl chloride with sodium ethoxide in ethanol. The reaction takes place at room temperature and yields a white crystalline solid.
Applications De Recherche Scientifique
Piperonyl cyclonene has been widely studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. In addition, it has also been studied for its potential use as a pesticide and insecticide.
Propriétés
Numéro CAS |
119-89-1 |
|---|---|
Nom du produit |
Piperonyl cyclonene |
Formule moléculaire |
C19H24O3 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
5-(1,3-benzodioxol-5-yl)-3-hexylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H24O3/c1-2-3-4-5-6-14-9-16(11-17(20)10-14)15-7-8-18-19(12-15)22-13-21-18/h7-8,10,12,16H,2-6,9,11,13H2,1H3 |
Clé InChI |
JBVNWTXRFKZNBQ-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC(=O)CC(C1)C2=CC3=C(C=C2)OCO3 |
SMILES canonique |
CCCCCCC1=CC(=O)CC(C1)C2=CC3=C(C=C2)OCO3 |
Autres numéros CAS |
8066-12-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



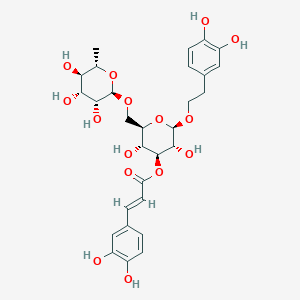
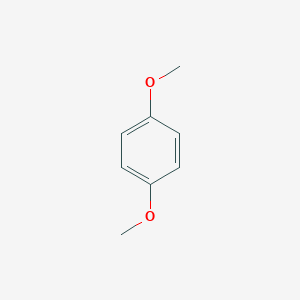
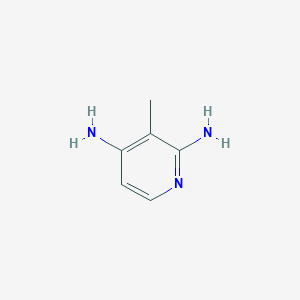
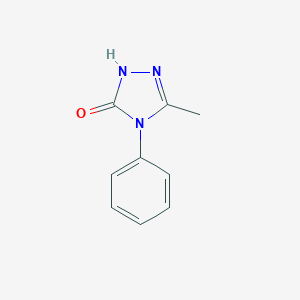
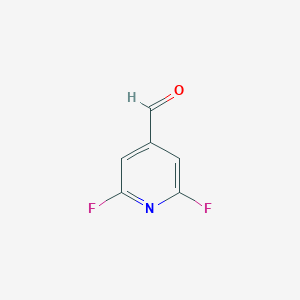
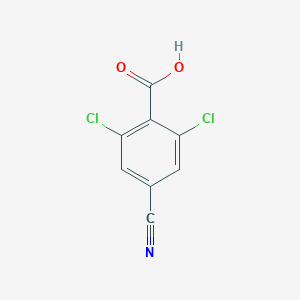
![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B90359.png)
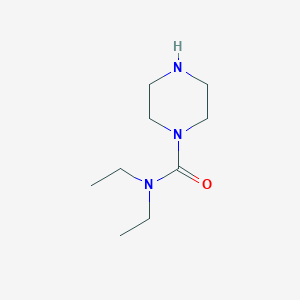
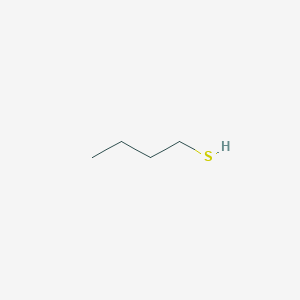
![Dibenzo[bc,kl]coronene](/img/structure/B90366.png)
